2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid
Description
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with an acetic acid substituent at the 2-position. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2,(H,12,13) |
InChI Key |
AXPBUDCSJGWTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . This method also yields the desired compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mild reaction conditions of the cyclization method suggest potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo-pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases like cancer and inflammatory disorders.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Cores
- Triazolopyridine Derivatives : The pyridine core in 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid offers distinct electronic properties compared to pyrimidine analogs. For example, brominated triazolopyridines (e.g., N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide) are intermediates for pharmaceuticals like GLPG-0634, where the pyridine ring enhances metabolic stability and facilitates further functionalization via cross-coupling reactions .
- Triazolopyrimidine Derivatives : Compounds such as 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (12b) feature a pyrimidine core, which increases hydrogen-bonding capacity and modulates solubility. This derivative exhibited antiviral activity against respiratory syncytial virus (RSV) in screening studies .
Substituent Effects
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid (CAS 1160245-89-5) enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
- Thioether Linkages : The thioacetic acid moiety in 12b (2-((5,7-dimethyl-triazolopyrimidin-2-yl)thio)acetic acid) improves membrane permeability compared to oxygen-based analogs, as seen in its antiviral activity .
Physicochemical Properties
Biological Activity
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid is a compound that belongs to the class of triazolopyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 189.17 g/mol
This compound features a triazole ring fused to a pyridine ring, contributing to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In one study, derivatives exhibited IC values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivative demonstrated an IC of 0.83 μM against A549 cells .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases. For example, some studies suggest that triazolo derivatives can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to their antitumor properties, triazolo derivatives have been evaluated for anti-inflammatory activity. For example, compounds based on the triazolo-pyridine scaffold have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazolo derivatives. Modifications to the triazole and pyridine components can significantly influence their potency and selectivity. In one study, variations in substituents on the pyridine ring resulted in changes in IC values by several orders of magnitude .
Case Studies
-
Case Study on Antitumor Activity :
- A series of triazolo derivatives were synthesized and tested against multiple cancer cell lines.
- Results indicated that certain substitutions on the triazole ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
-
Case Study on Anti-inflammatory Properties :
- Compounds were evaluated in a lipopolysaccharide (LPS)-induced inflammation model.
- The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with specific triazolo derivatives.
Data Tables
| Compound Name | Target Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 22i | A549 | 0.83 | c-Met kinase inhibition |
| Compound X | MCF-7 | 0.15 | Apoptosis induction |
| Compound Y | HeLa | 2.85 | Inhibition of cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
